5-fluoro-1-methyl-N-(pyridin-2-yl)-1H-indole-2-carboxamide
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Overview
Description
- 5F-MDMB-PICA is a synthetic cannabinoid, belonging to the indole-based class of compounds. It acts as a potent agonist at cannabinoid receptors, particularly CB1 and CB2.
- Structurally, it features a fluorine atom at the 5-position of the indole ring, a methyl group at the 1-position, and a pyridin-2-yl substituent at the nitrogen of the carboxamide group.
- This compound has gained attention due to its high affinity for cannabinoid receptors and its psychoactive effects.
Preparation Methods
- Synthetic routes for 5F-MDMB-PICA involve multistep processes. One common method starts with the synthesis of the indole core, followed by functionalization.
- Industrial production methods are not well-documented, as this compound is primarily encountered in the context of illicit designer drugs.
Chemical Reactions Analysis
Oxidation: 5F-MDMB-PICA can undergo oxidative transformations, leading to the formation of various metabolites.
Reduction: Reduction of the carbonyl group in the carboxamide may occur under specific conditions.
Substitution: The pyridin-2-yl group can participate in substitution reactions.
Common Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or borohydrides are used for reduction.
Major Products: Metabolites resulting from oxidation or hydrolysis are the primary products.
Scientific Research Applications
Chemistry: Researchers study 5F-MDMB-PICA to understand its reactivity and explore novel synthetic routes.
Biology: Investigations focus on its binding affinity to cannabinoid receptors and potential therapeutic applications.
Medicine: Although not approved for medical use, its pharmacological properties are of interest.
Industry: Limited industrial applications due to its illicit nature.
Mechanism of Action
- 5F-MDMB-PICA acts as a full agonist at CB1 and CB2 receptors, affecting the endocannabinoid system.
- It modulates neurotransmitter release, impacting mood, pain perception, and appetite.
- Molecular targets include G protein-coupled receptors (CB1, CB2), leading to downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other synthetic cannabinoids like JWH-018, AB-FUBINACA, and 5F-ADB.
Uniqueness: 5F-MDMB-PICA’s fluorine substitution and pyridin-2-yl group distinguish it from other indole-based cannabinoids.
Remember that 5F-MDMB-PICA’s use is associated with legal and health risks, and its production and distribution are often illicit Always exercise caution and adhere to legal regulations
Properties
Molecular Formula |
C15H12FN3O |
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Molecular Weight |
269.27 g/mol |
IUPAC Name |
5-fluoro-1-methyl-N-pyridin-2-ylindole-2-carboxamide |
InChI |
InChI=1S/C15H12FN3O/c1-19-12-6-5-11(16)8-10(12)9-13(19)15(20)18-14-4-2-3-7-17-14/h2-9H,1H3,(H,17,18,20) |
InChI Key |
AVGSDQSFEZQTKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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